ICI 192605 -

ICI 192605

Catalog Number: EVT-1575723
CAS Number:
Molecular Formula: C22H23ClO5
Molecular Weight: 402.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

ICI 192605 was first synthesized and characterized in the late 1980s by Brewster et al., who explored its potential as a thromboxane receptor antagonist. Subsequent studies have focused on improving synthetic routes and evaluating its pharmacological properties .

Classification

ICI 192605 belongs to the class of chemical compounds known as dioxanes. It is specifically categorized as a thromboxane A2 receptor antagonist, which plays a significant role in cardiovascular and pulmonary physiology by mediating vasoconstriction and platelet aggregation.

Synthesis Analysis

Methods

The synthesis of ICI 192605 has evolved over time, with significant improvements in yield and efficiency. The initial synthetic route yielded only about 20% but was later optimized to achieve yields of approximately 55%. This optimization involved modifying the side chain length and substituents on the dioxane ring to enhance receptor binding affinity without compromising potency .

Technical Details

The synthesis typically involves several key steps:

  1. Formation of the Dioxane Ring: The starting materials undergo cyclization to form the dioxane structure.
  2. Side Chain Modification: The hexenoic acid side chain is introduced or modified to optimize interaction with the thromboxane A2 receptor.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of ICI 192605 features a dioxane core with various substituents that contribute to its biological activity. The stereochemistry is critical for its function as an antagonist, with specific configurations enhancing binding affinity to the thromboxane A2 receptor.

Data

  • Molecular Formula: C22H23ClO5
  • Molecular Weight: 402.9 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but sparingly soluble in aqueous solutions .
Chemical Reactions Analysis

Reactions

ICI 192605 primarily acts as an antagonist in biochemical assays involving thromboxane A2 receptors. It inhibits receptor-mediated responses such as vasoconstriction and platelet aggregation.

Technical Details

In vitro studies have demonstrated that ICI 192605 effectively blocks contractions induced by U-46619, a selective thromboxane A2 receptor agonist, with a dissociation constant (Kd) of approximately 0.398 nM . This high potency indicates its potential utility in therapeutic applications targeting thromboxane-related pathologies.

Mechanism of Action

Process

The mechanism by which ICI 192605 exerts its effects involves competitive antagonism at the thromboxane A2 receptor. By binding to this receptor, ICI 192605 prevents thromboxane A2 from eliciting physiological responses such as vasoconstriction and platelet aggregation.

Data

  • Binding Affinity: Kd = 0.398 nM
  • Potency Comparison: Related compounds show similar or slightly reduced potency depending on structural modifications; for example, pA2 values for related compounds range from 6.7 to 7.5 .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Storage Conditions: Recommended storage at -20°C for stability up to four years .

Chemical Properties

  • Solubility: Approximately 25 mg/ml in ethanol; approximately 30 mg/ml in DMSO and DMF; about 0.25 mg/ml in a DMSO:phosphate-buffered saline mixture .
  • UV/Vis Absorption: λmax = 274 nm, indicating its absorbance characteristics useful for analytical purposes.
Applications

Scientific Uses

ICI 192605 is primarily utilized in pharmacological research to study the role of thromboxane A2 signaling pathways in various biological systems, particularly concerning respiratory physiology and cardiovascular health. Its ability to inhibit thromboxane A2-mediated effects makes it valuable for investigating conditions like asthma, hypertension, and other thromboxane-related disorders .

Introduction to Thromboxane A₂ Receptor Antagonism

Historical Context of Thromboxane Pathway Research

Thromboxane A₂ (TXA₂), identified in 1975 as a labile platelet-derived factor, emerged as a critical mediator in hemostasis and thrombosis. Early research characterized its dual pathophysiological actions: potent platelet aggregation induction and vasoconstriction [2] [5]. The discovery that TXA₂ biosynthesis involves sequential enzymatic cleavage of arachidonic acid by phospholipase A₂, cyclooxygenase-1 (COX-1), and thromboxane synthase (TXAS) established its role in thrombotic disorders [2] [7]. By the 1980s, molecular cloning of the thromboxane prostanoid (TP) receptor revealed it as a G-protein-coupled receptor (GPCR) with two human isoforms (TPα and TPβ), elucidating its signaling complexity in platelets, vasculature, and immune cells [6] [7]. This foundational work highlighted the TXA₂ pathway as a therapeutic target, spurring development of receptor antagonists as alternatives to COX inhibitors like aspirin, which incompletely suppress TXA₂ activity due to non-enzymatic ligand sources (e.g., isoprostanes) [5] [6].

Pharmacological Significance of TXA₂ Receptor Antagonists

TXA₂ receptor antagonists offer mechanistic advantages over synthesis inhibitors by blocking both enzymatic (TXA₂, PGH₂) and non-enzymatic (isoprostanes) ligands at the TP receptor [5] [6]. Their pharmacological significance includes:

  • Platelet Inhibition: TXA₂ binding to TPα receptors activates Gq and G₁₃ pathways, triggering phospholipase C (PLC) activation, calcium flux, and subsequent platelet shape change, degranulation, and glycoprotein IIb/IIIa-mediated aggregation [2] [6]. Antagonists disrupt this cascade without affecting COX-derived cardioprotective prostaglandins (e.g., PGI₂).
  • Vascular Modulation: TP receptor activation induces smooth muscle contraction via calcium influx and Rho-kinase signaling. Antagonists reverse vasoconstriction, including responses exacerbated by endothelial dysfunction [1] [5].
  • Therapeutic Applications: Preclinical studies support potential in thrombosis, atherosclerosis, and ischemic conditions. For example, GR32191 (vapiprost) demonstrated efficacy in inhibiting TXA₂-dependent platelet activation and vascular tone [5] [9].

Table 1: Key TXA₂ Receptor Antagonists and Select Properties

CompoundChemical ClassKey Pharmacological ActionsResearch Significance
ICI 192605Carboxylic acid derivativeCompetitive TP receptor antagonism; inhibits platelet aggregationEarly prototype with high receptor affinity [1] [4]
GR32191Bicyclic heptene derivativeIrreversible TP blockade; reverses vasoconstrictionClinical proof-of-concept for receptor antagonism [5] [9]
SQ 29548Pinane thromboxane analogHigh-affinity TP binding; used as radioligandTool compound for receptor studies [6]
TerutrobanSulfonamide derivativeLong-acting TP antagonism; anti-thrombotic/anti-atheroscleroticEvaluated in phase III trials for stroke prevention [6]

Discovery and Development of ICI 192605

ICI 192605 (chemical name: 4-Hexenoic acid, 6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-) was developed by AstraZeneca as a potent, stereoselective TP receptor antagonist [1] [4]. Its discovery stemmed from structure-activity relationship (SAR) studies of prostanoid analogs, optimizing scaffold interactions with the TP receptor’s ligand-binding pocket:

  • Chemical Structure: Features a cis-oriented hexenoic acid chain, chlorophenyl, and hydroxyphenyl groups attached to a dioxane core. The stereochemistry at C2, C4, and C5 is critical for activity (absolute configuration: 2R,4R,5S) [1] [4].
  • Mechanistic Insights: ICI 192605 competitively inhibits [³H]-SQ 29548 binding to TP receptors (IC₅₀ ~20 nM). It blocks U46619 (TXA₂ mimetic)-induced platelet aggregation and reverses vasoconstriction caused by endogenous TXA₂ surges, such as during nitric oxide synthase inhibition [1] [4] [9].
  • Research Utility: As a tool compound (≥98% HPLC purity), it enabled foundational studies on TP receptor signaling. For example, it clarified TXA₂'s role in amplifying platelet activation via autocrine feedback and modulating vascular tone independent of COX inhibition [1] [4].

Table 2: Physicochemical and Biochemical Profile of ICI 192605

PropertySpecificationExperimental Context
Molecular FormulaC₂₂H₂₃ClO₅Confirmed via mass spectrometry [1]
Solubility≥20 mg/mL in DMSOCell-based assays [1] [4]
Biological ActivityIC₅₀ ~20 nM for TP receptor bindingCompetitive binding vs. [³H]-SQ 29548 [1]
Primary ActionsInhibition of platelet aggregation; reversal of TXA₂/PGD₂-induced vasoconstrictionEx vivo vascular models [1] [4]

ICI 192605’s limitations (e.g., pharmacokinetic instability) spurred next-generation antagonists like terutroban. Nevertheless, it remains a reference compound for validating TP-dependent mechanisms in cardiovascular pharmacology [5] [6].

Properties

Product Name

ICI 192605

IUPAC Name

(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid

Molecular Formula

C22H23ClO5

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m1/s1

InChI Key

WHUIENZXNGAHQI-GKZDNZBASA-N

Synonyms

6-(2-(2-chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid
ICI 192605
ICI-192605

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O

Isomeric SMILES

C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.